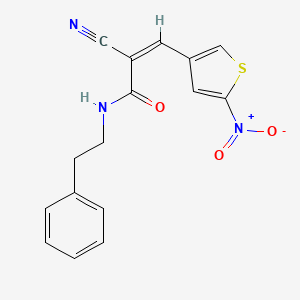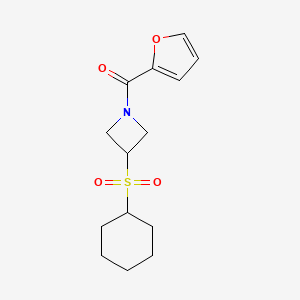![molecular formula C20H18F3NO5 B2415855 2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol CAS No. 903586-90-3](/img/structure/B2415855.png)
2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol is a useful research compound. Its molecular formula is C20H18F3NO5 and its molecular weight is 409.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactivity
Chemical research often explores the synthesis and reactivity of complex organic compounds. For instance, studies on the synthesis of metabolites of disease-modifying antirheumatic drugs highlight the importance of dimethoxyphenyl compounds in medicinal chemistry. Such research demonstrates the methods for preparing these compounds and studying their pharmacological properties, suggesting a similar potential for the compound in drug synthesis and modification (Baba et al., 1998).
Material Science and Catalysis
Compounds with oxazolyl and ethoxyphenol functionalities are of interest in material science for their potential applications in creating new materials with unique properties. Studies on oxorhenium(V) complexes with phenolate-oxazoline ligands, for example, illustrate how these compounds can influence O-atom-transfer reactivity, crucial for catalytic processes (Schachner et al., 2014). Such insights may point towards the use of the compound in catalysis or as a building block for advanced materials.
Antioxidant Properties and Biological Activity
The antioxidant capacity of dimethoxyphenol derivatives is a significant area of research due to their potential health benefits. For instance, studies on the enzymatic modification of dimethoxyphenols for synthesizing dimers with high antioxidant capacity reveal the potential of these compounds in enhancing antioxidant activity (Adelakun et al., 2012). This suggests possible health-related applications of "2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol" in developing antioxidant supplements or in pharmacological research.
Environmental Applications
The detection and interaction with metal cations are crucial in environmental monitoring. Research on benzoxazole and benzothiazole derivatives shows how these compounds can be used in fluorescent probes sensing pH and metal cations, which are essential for environmental analysis (Tanaka et al., 2001). Given the structural similarity, "this compound" could potentially be explored for similar environmental or analytical applications.
作用機序
Target of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine (dmpea), are known to interact with the major human neurotransmitter dopamine . The role of dopamine is to transmit signals in the brain and other vital areas. It’s involved in several key functions, including mood, sleep, learning, concentration, motor control, and reward.
Mode of Action
Analogues like dmpea, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups, are known to have some activity as a monoamine oxidase inhibitor . Monoamine oxidase inhibitors work by blocking the action of a certain natural substance (monoamine oxidase) in the body, increasing the levels of certain chemicals in the brain.
Biochemical Pathways
Compounds with similar structures are known to affect the dopamine pathway . The dopamine pathway plays a crucial role in the motivational component of reward-motivated behavior.
Pharmacokinetics
The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design .
Result of Action
Similar compounds are known for their anticancer, antitubercular, antifungal, and antiviral activities .
特性
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO5/c1-4-28-12-6-7-13(14(25)10-12)18-17(19(24-29-18)20(21,22)23)11-5-8-15(26-2)16(9-11)27-3/h5-10,25H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJBTKIHHPPPKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide](/img/structure/B2415773.png)
![3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2415774.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415780.png)
![N-(3-methylbutyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2415781.png)

![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2415786.png)



![3-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2415791.png)
![3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2415795.png)
